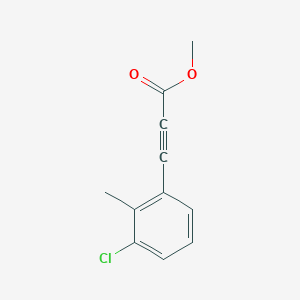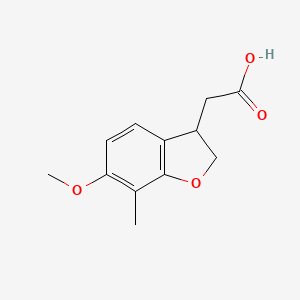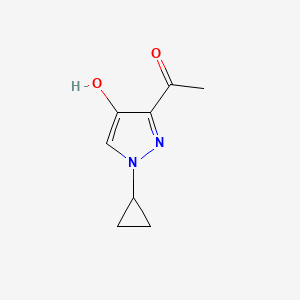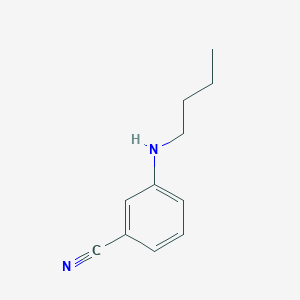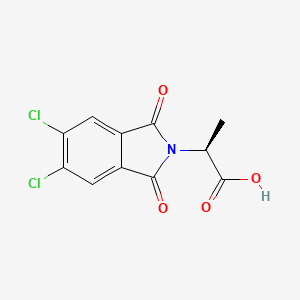
(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a dichloro-substituted isoindoline ring fused with a dioxo group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor isoindoline compound followed by the introduction of the dioxo group through oxidation reactions. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo group or the dichloro substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichloro-substituted isoindoline derivatives and dioxo-containing organic acids. Examples include:
- (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
- (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Uniqueness
What sets (2S)-2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
CAS No. |
111104-26-8 |
|---|---|
Molecular Formula |
C11H7Cl2NO4 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H7Cl2NO4/c1-4(11(17)18)14-9(15)5-2-7(12)8(13)3-6(5)10(14)16/h2-4H,1H3,(H,17,18)/t4-/m0/s1 |
InChI Key |
IEODYFJEEGJUQB-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


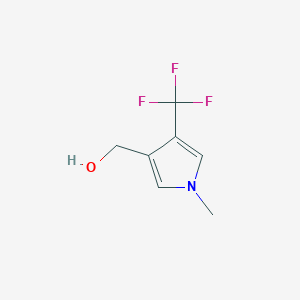
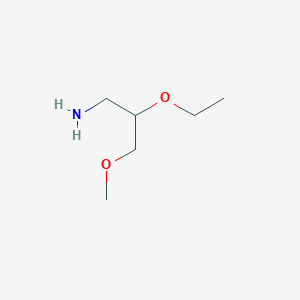
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B15256115.png)


![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)


![N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B15256154.png)
